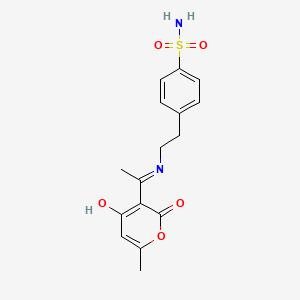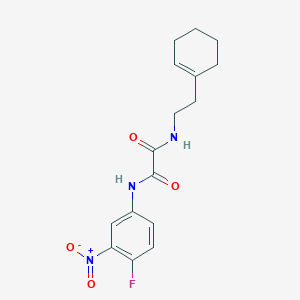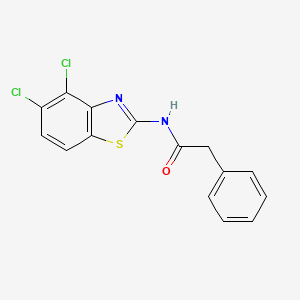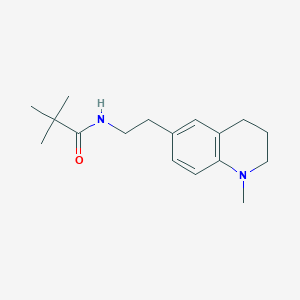
(E)-4-(2-((1-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidene)ethyl)amino)ethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(E)-4-(2-((1-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidene)ethyl)amino)ethyl)benzenesulfonamide” is a complex organic compound. It contains a pyran ring, which is a six-membered heterocyclic ring consisting of five carbon atoms and one oxygen atom . The compound also contains a benzenesulfonamide group, which is a common motif in pharmaceutical drugs .
科学的研究の応用
Antimicrobial Activity
Compounds related to "(E)-4-(2-((1-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidene)ethyl)amino)ethyl)benzenesulfonamide" have been synthesized and tested for their antimicrobial properties. For example, the synthesis and antimicrobial activity of Arylazopyrazole Pyrimidone Clubbed Heterocyclic Compounds have been explored, highlighting the potential of these compounds to combat various bacterial and fungal infections (Sarvaiya, Gulati, & Patel, 2019).
Anti-Inflammatory and Analgesic Activities
Research into the synthesis and characterization of Celecoxib derivatives has revealed potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. This study suggests the versatility of such compounds in medicinal chemistry and their potential therapeutic applications (Küçükgüzel et al., 2013).
Plant Biology Applications
A chemical genetics strategy identified small molecules that induce the triple response in Arabidopsis, showcasing the utility of such compounds in plant biology research. This approach could lead to the development of new agricultural chemicals that modulate plant growth and development (Oh et al., 2017).
Cytotoxicity and Enzyme Inhibition
The synthesis and bioactivity studies on new compounds have shown interesting cytotoxic activities and potential as carbonic anhydrase inhibitors. These findings are crucial for further anti-tumor activity studies, demonstrating the compound's potential in cancer research (Gul et al., 2016).
作用機序
Target of Action
The primary target of this compound, also known as 4-[2-({1-[(3E)-6-methyl-2,4-dioxo-3,4-dihydro-2H-pyran-3-ylidene]ethyl}amino)ethyl]benzene-1-sulfonamide, is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, a vital component for bacterial DNA growth and cell division .
Mode of Action
The compound acts as a competitive inhibitor of dihydropteroate synthetase . Its structure is similar to para-aminobenzoic acid (PABA), a substrate for the enzyme . This similarity allows the compound to bind to the enzyme’s active site, inhibiting PABA’s access and thus preventing the synthesis of folic acid . This inhibition eventually leads to the cessation of bacterial DNA growth and cell division .
Biochemical Pathways
The compound’s action affects the folic acid metabolism cycle . By inhibiting dihydropteroate synthetase, it prevents the formation of dihydrofolate and tetrahydrofolate . These molecules are essential for the synthesis of nucleotides, the building blocks of DNA. Therefore, the compound’s action disrupts bacterial DNA synthesis and cell division .
Result of Action
The compound’s action results in the inhibition of bacterial growth and replication . By preventing the synthesis of folic acid, it disrupts the production of nucleotides and thus halts DNA synthesis. This leads to the cessation of bacterial cell division and growth .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. It’s important to note that the compound’s action could be inhibited by the presence of pus
特性
IUPAC Name |
4-[2-[1-(4-hydroxy-6-methyl-2-oxopyran-3-yl)ethylideneamino]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c1-10-9-14(19)15(16(20)23-10)11(2)18-8-7-12-3-5-13(6-4-12)24(17,21)22/h3-6,9,19H,7-8H2,1-2H3,(H2,17,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MROCQQXWCZQGEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(=NCCC2=CC=C(C=C2)S(=O)(=O)N)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(2-((1-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidene)ethyl)amino)ethyl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2442528.png)


![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-bromobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2442531.png)
![1-methyl-3-[(E)-2-thiophen-2-ylethenyl]quinoxalin-2-one](/img/structure/B2442536.png)

![3-[[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2442539.png)
![1-Ethyl-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]piperazine](/img/structure/B2442540.png)
![{2-(4-ethylphenyl)-9-methyl-4-[(2-methylbenzyl)thio]-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl}methanol](/img/structure/B2442541.png)


![{4-[(4-Fluorophenyl)amino]-1-phenylpyrazolo[5,4-d]pyrimidin-6-yl}[(2-methoxyph enyl)methyl]amine](/img/structure/B2442546.png)
